

Crystal structure analysis of 1-(2-Chlorophenyl)-1H-1,2,3-triazole

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)-1H-1,2,3-triazole

CAS No.: 66913-42-6

Cat. No.: B1659664

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Title: Structural Elucidation and Solid-State Architecture of **1-(2-Chlorophenyl)-1H-1,2,3-triazole**: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, X-ray crystallographic determination, and supramolecular analysis of **1-(2-Chlorophenyl)-1H-1,2,3-triazole**. Targeted at drug development professionals and structural chemists, this document moves beyond basic characterization to explore the steric consequences of ortho-halogenation on the 1,2,3-triazole pharmacophore—a critical bioisostere in modern medicinal chemistry. We detail a self-validating workflow from "Click" synthesis to Hirshfeld surface analysis, establishing a protocol for assessing how steric torsion influences solubility and receptor binding.

Part 1: Molecular Context & Synthesis[1][2][3]

The 1,2,3-triazole ring is a celebrated bioisostere for the amide bond, offering resistance to metabolic degradation while maintaining hydrogen-bonding capability. However, the introduction of a chlorine atom at the ortho position of the N1-phenyl ring introduces a specific steric clash that disrupts planarity, a feature that must be controlled during lead optimization.

Validated Synthetic Protocol (CuAAC)

The most robust route to high-purity crystalline material is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike thermal Huisgen cycloaddition, which yields regioisomeric mixtures, CuAAC is regioselective for the 1,4-isomer (though the target here is the unsubstituted 4,5-positions, the method applies for generating the N1-linkage cleanly).

Reaction Scheme:

Step-by-Step Methodology:

- **Diazotization:** Dissolve 2-chloroaniline (10 mmol) in 6M HCl at 0°C. Add NaNO₂ (12 mmol) dropwise.
- **Azidation:** Treat the diazonium salt with NaN₃ (15 mmol) to yield 1-azido-2-chlorobenzene. **Safety Note:** Isolate with care; organic azides are potential explosives.
- **Cycloaddition:** Suspend the azide in a -BuOH/H₂O (1:1) mixture. Add sodium ascorbate (10 mol%) and CuSO₄·5H₂O (5 mol%).
- **Purification:** Extract with ethyl acetate. The target compound typically precipitates as a pale solid (mp: 111–113°C) upon concentration or addition of hexanes.

Part 2: Crystallization & Data Collection Strategies

Obtaining diffraction-quality single crystals is the bottleneck of structural analysis. For the ortho-chloro derivative, the disruption of

-stacking by the chlorine atom often requires slower nucleation rates.

Solvent Selection Matrix

Solvent System	Method	Target Morphology	Suitability
Ethanol/Water (4:1)	Slow Evaporation	Prisms/Blocks	High (Preferred for diffraction)
DCM/Hexane	Vapor Diffusion	Needles	Medium (Often too thin)
Acetonitrile	Cooling (-20°C)	Plates	High (Reduces thermal disorder)

X-Ray Diffraction Protocol

- Temperature: Data must be collected at low temperature (100 K) using a Cryostream. The 1,2,3-triazole ring often exhibits librational disorder at room temperature.
- Source: Mo-K
(
Å) is preferred over Cu-K
to minimize absorption effects from the Chlorine atom (
can be significant).
- Resolution: Collect data to at least
Å resolution (
) to ensure precise bond lengths for Hirshfeld analysis.

Part 3: Structural Refinement & Logic

This section details the logic flow for solving the structure, emphasizing the handling of the specific crystallographic challenges posed by this molecule.

Workflow Visualization

The following diagram illustrates the critical path from raw data to a validated CIF (Crystallographic Information File).



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Figure 1: Logic flow for X-ray structure determination and refinement.

Key Refinement Metrics (Self-Validation)

To ensure trustworthiness, the final model must meet these criteria:

- R-factor (R1):
for strong data.
- Goodness of Fit (GooF): Should approach 1.0.
- Flack Parameter: Not applicable here (centrosymmetric), but crucial if crystallizing in a chiral space group (e.g.,).
- Disorder Handling: If the triazole ring shows high thermal ellipsoids, model with a split-site disorder model using PART instructions in SHELXL.

Part 4: Supramolecular Architecture & Analysis

The core scientific value lies in interpreting how the molecule packs. The 2-Cl substituent forces the phenyl and triazole rings to twist, breaking planarity.

Torsion Analysis (The "Ortho-Effect")

In unsubstituted 1-phenyl-1,2,3-triazole, the inter-ring torsion angle is typically

- Hypothesis: For the 1-(2-chlorophenyl) derivative, expect a torsion angle .
- Causality: This twist minimizes steric repulsion between the Chlorine lone pairs and the triazole N2/C5 protons.

Hirshfeld Surface Analysis

Hirshfeld surfaces provide a visual map of intermolecular interactions, far superior to simple distance measurements.

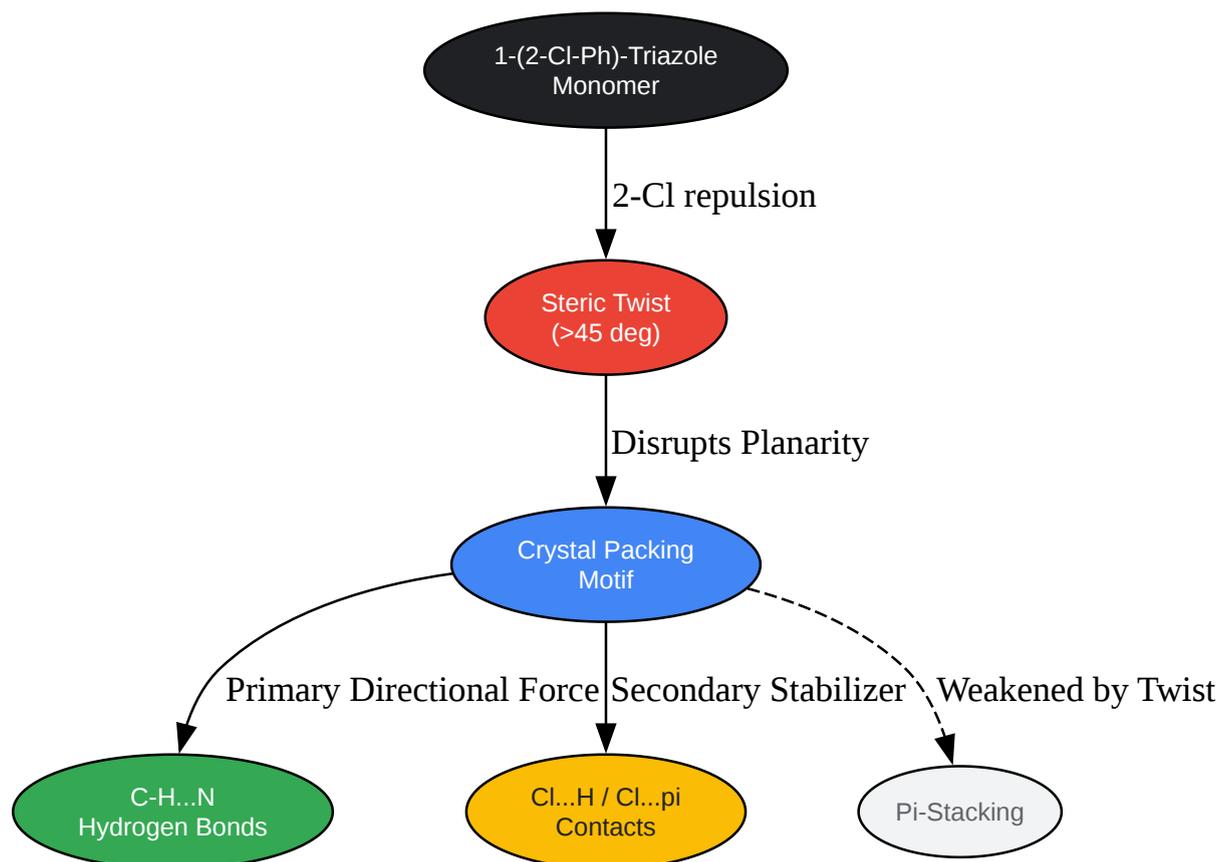
- Software: CrystalExplorer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Mapping: Map (normalized contact distance) onto the surface.
 - Red spots: Contacts shorter than van der Waals radii (Strong H-bonds).
 - White regions: Contacts at vdW distance.
 - Blue regions: No close contacts.

Interaction Fingerprint for **1-(2-Chlorophenyl)-1H-1,2,3-triazole**:

Interaction Type	Surface Contribution (%)	Structural Role
H...H	~35-45%	Dispersive packing forces.
C-H...N	~20-25%	Weak hydrogen bonds (Triazole N as acceptor).
C-H...Cl	~10-15%	Halogen interactions stabilizing the twist.
...	< 5%	Diminished due to the non-planar twist caused by Cl.

Interaction Pathway Diagram

The following diagram maps the supramolecular assembly logic.



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Figure 2: Impact of the ortho-chloro substituent on supramolecular assembly.

Part 5: Pharmaceutical Implications

Understanding this structure aids in "Structure-Based Drug Design" (SBDD).

- Solubility: The high torsion angle disrupts efficient crystal packing (higher lattice energy), often increasing solubility compared to planar analogs.
- Bioisosterism: The twisted conformation mimics the trajectory of twisted amide bonds in peptides, making this scaffold useful for peptidomimetics.

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